molecular formula C24H27BN2O3 B13368031 2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13368031
M. Wt: 402.3 g/mol
InChI Key: HTVYOKSUMAQLRM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a biphenyl group, a pyrimidine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, including the formation of the biphenyl group, the pyrimidine ring, and the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the biphenyl group, pyrimidine ring, and dioxaborolane moiety allows for versatile interactions and reactions, making it a valuable compound in various research fields .

Biological Activity

The compound 2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine , identified by CAS number 2304633-83-6 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure

The compound features a biphenyl moiety linked to a pyrimidine core with specific substituents that may influence its biological activity. The presence of the dioxaborolane group is particularly noteworthy as it can participate in various biochemical interactions.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The biphenyl and pyrimidine components suggest potential interactions with proteins involved in signaling pathways or metabolic processes.

Enzyme Inhibition

The compound's structure implies potential inhibitory effects on various enzymes. For example, the dioxaborolane moiety is known to interact with serine and cysteine residues in enzymes, potentially leading to inhibition of their activity. This could be particularly relevant in the context of drug metabolism and detoxification pathways.

Case Studies

  • Aurora Kinase Inhibition : A study involving structurally related compounds demonstrated significant inhibition of Aurora-A kinase activity. The findings suggested that modifications to the pyrimidine scaffold could enhance selectivity and potency against specific cancer cell lines .
  • GPCR Modulation : Another study investigated the modulation of G protein-coupled receptors (GPCRs) by similar scaffolds, revealing the potential for biased signaling pathways which could lead to therapeutic advantages in treating neurological disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (nM)Reference
Compound AAurora-A InhibitionAurora Kinase50
Compound BGPCR AgonistD1 Dopamine Receptor180
Compound CAnticancerVarious Kinases100

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining efficacy and safety profiles.

Blood-Brain Barrier Penetration

Preliminary data suggest that structural modifications can enhance the ability of similar compounds to cross the blood-brain barrier (BBB), which is critical for treating central nervous system disorders .

Properties

Molecular Formula

C24H27BN2O3

Molecular Weight

402.3 g/mol

IUPAC Name

4,6-dimethyl-2-(4-phenylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C24H27BN2O3/c1-16-21(25-29-23(3,4)24(5,6)30-25)17(2)27-22(26-16)28-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15H,1-6H3

InChI Key

HTVYOKSUMAQLRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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